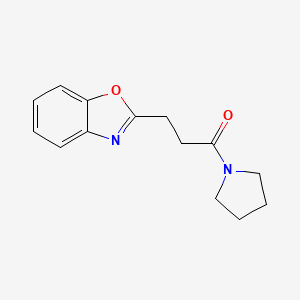
N-(3-methylpyridin-2-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylpyridin-2-yl)pyridine-2-carboxamide, also known as 2-Pyridyl-N-(3-methyl-2-pyridinyl)-2-pyridinecarboxamide or MPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridinecarboxamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of MPP is not fully understood, but it is thought to involve the binding of the compound to specific target proteins, such as the SH2 domain. This binding can disrupt protein-protein interactions and alter cellular signaling pathways, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
MPP has been shown to have a wide range of biochemical and physiological effects, including the inhibition of various cellular signaling pathways, the induction of apoptosis in cancer cells, and the modulation of immune responses. MPP has also been shown to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPP in lab experiments is its ability to selectively disrupt protein-protein interactions, making it a valuable tool for investigating specific cellular signaling pathways. However, the use of MPP can also have limitations, including its potential toxicity and the need for careful purification to obtain a high yield of pure compound.
Orientations Futures
There are many potential future directions for the use of MPP in scientific research. One area of interest is the development of MPP-based therapeutics for the treatment of various diseases, including cancer and neurodegenerative disorders. Additionally, the continued investigation of MPP's effects on cellular signaling pathways and protein-protein interactions may lead to new insights into the underlying mechanisms of various biological processes.
Méthodes De Synthèse
The synthesis of MPP can be achieved through a variety of methods, including the reaction of 2-bromo-3-methylpyridine with 2-aminopyridine in the presence of a palladium catalyst. Other methods involve the use of different starting materials and catalysts, but the overall process typically involves multiple steps and requires careful purification to obtain a high yield of pure MPP.
Applications De Recherche Scientifique
MPP has been used extensively in scientific research as a tool to investigate various biological processes. One of the most prominent applications of MPP is in the study of protein-protein interactions, particularly those involving the SH2 domain. MPP has been shown to bind to the SH2 domain of various proteins, including Src and Lck, and can be used to disrupt these interactions and study their effects on cellular signaling pathways.
Propriétés
IUPAC Name |
N-(3-methylpyridin-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c1-9-5-4-8-14-11(9)15-12(16)10-6-2-3-7-13-10/h2-8H,1H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWFGDWJYYPYRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
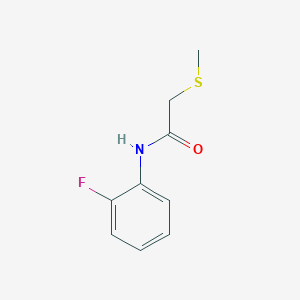
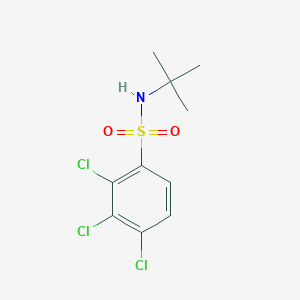
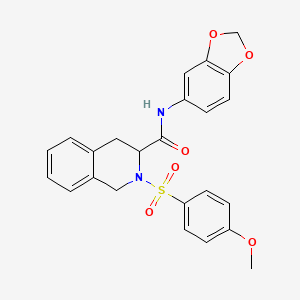
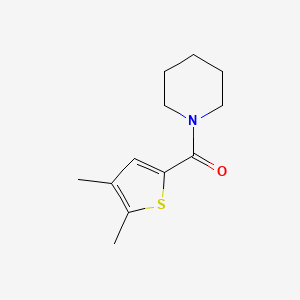
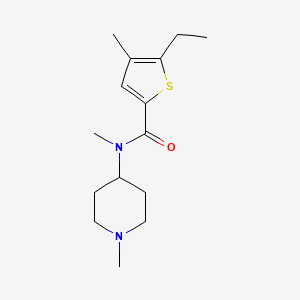
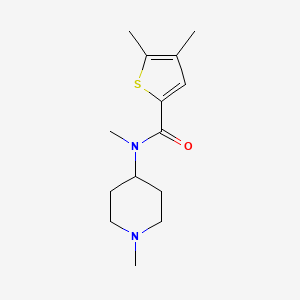

![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)


